9(R)-HODE胆固醇酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

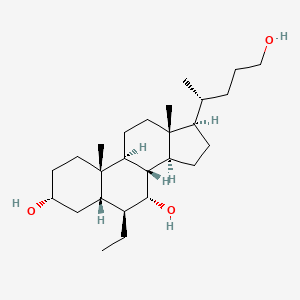

Cholesteryl ester is a dietary lipid and an ester of cholesterol . The ester bond is formed between the carboxylate group of a fatty acid and the hydroxyl group of cholesterol . Cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . They are associated with atherosclerosis and are found in human brains as lipid droplets which store and transport cholesterol .

Synthesis Analysis

The cellular cholesterol level reflects the dynamic balance between biosynthesis, uptake, export, and esterification . Esterification is a process in which cholesterol is converted to neutral cholesteryl esters either for storage in lipid droplets or for secretion as constituents of lipoproteins . Cholesterol accumulation following HCV infection induces upregulation of the ACAT genes and increases cholesteryl ester synthesis .

Molecular Structure Analysis

Individual-molecule 3D structures of CETP bound to lipoproteins provide a model for understanding the mechanism by which CETP mediates lipid transfer .

Chemical Reactions Analysis

Cholesteryl esters are increasingly used in metabolic disease monitoring due to the roles of cholesteryl ester in regulating the cholesterol level . While electrospray ionization-tandem mass spectrometry is routinely applied for the identification and quantitation of cholesteryl ester, it has a limitation of not being able to provide the location of carbon-carbon double bond (C═C) within unsaturated fatty acyls .

Physical And Chemical Properties Analysis

Cholesterol is largely hydrophobic . It is biosynthesized by all mammalian cells and predominantly localizes to cell membranes, where it interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer .

科学研究应用

动脉粥样硬化中的作用:包括9(R)-HODE胆固醇酯在内的胆固醇酯氧化产物已被证明在动脉粥样硬化中起着至关重要的作用。它们刺激内皮细胞结合单核细胞,这是动脉粥样硬化的起始事件,涉及蛋白激酶C和丝裂原活化蛋白激酶依赖的途径 (Huber et al., 2002)。

存在于人类血浆中:包括9(R)-HODE胆固醇酯在内的胆固醇酯过氧化物存在于健康人类血浆中。其稳定性表明这是一种自然发生而非血浆处理的产物 (Yamamoto & Niki, 1989)。

诱导白细胞介素1β:包括9-HODE胆固醇酯在内的改性低密度脂蛋白可以诱导巨噬细胞释放白细胞介素1β,这是与血管平滑肌细胞增殖和动脉粥样硬化过程相关的细胞因子 (Ku et al., 1992)。

温度依赖的分子运动:关于胆固醇酯的研究,包括带有9(R)-HODE的研究显示温度依赖的分子运动,有助于我们理解不同相和温度下脂质行为 (Ginsburg et al., 1982)。

对人类细胞的细胞毒性:某些氧化胆固醇酯,如9-氧基壬酰醇醛,已在人类低密度脂蛋白中发现,并对人类白血病细胞表现出细胞毒性,暗示其在炎症性疾病中的作用 (Miyoshi et al., 2013)。

代谢和动脉粥样硬化中的参与:G2A,一种G蛋白偶联受体,被氧化游离脂肪酸,包括9-HODE,激活,其激活可能在动脉粥样硬化等病理条件中发挥作用 (Obinata et al., 2005)。

降糖作用:来自枸杞皮的9-(R)-HODE显示出显著的降糖作用,并有潜力作为糖尿病治疗的选择 (Liu et al., 2022)。

作用机制

Target of Action

The primary target of 9®-HODE cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

9®-HODE cholesteryl ester interacts with CETP, which is predominantly found in the plasma and interacts with lipoproteins, including high-density lipoproteins (HDLs) and low-density lipoproteins (LDLs) . CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . When CETP inhibitors enter the CETP channel, they increase the rigidity of CETP binding to HDL, increasing the number of free CETP molecules that bind exclusively to HDL . Consequently, the transfer of cholesterol esters from HDL to LDL is reduced, thereby decreasing the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Biochemical Pathways

9®-HODE cholesteryl ester affects the lipid transport pathway by regulating plasma cholesterol levels through transferring cholesteryl esters (CEs) among lipoproteins . Lipoprotein cholesterol levels correlate with the risk factors for atherosclerotic cardiovascular disease (ASCVD) .

Pharmacokinetics

For instance, Anacetrapib, another CETP inhibitor, when administered orally, has a median Tmax of 3.0–5.0 h and elimination half-life of 105.3–122.3 h . The AUC and Cmax of Anacetrapib increased in a slightly less than dose-proportional manner over a dose range of 50–200 mg .

Result of Action

The action of 9®-HODE cholesteryl ester results in the modulation of cholesterol levels in the blood. Cholesterol in the blood serum is normally 60% to 80% esterified with fatty acids, largely as a result of the action of the enzyme lecithin-cholesterol acyltransferase (LCAT), which circulates in the blood in association with the high-density lipoproteins .

Action Environment

The action, efficacy, and stability of 9®-HODE cholesteryl ester are influenced by various environmental factors. For instance, cholesteryl esters have a lower solubility in water due to their increased hydrophobicity . This property can affect the compound’s distribution and action in the body. Furthermore, the presence of other lipoproteins in the plasma can influence the compound’s ability to interact with its target, CETP .

安全和危害

未来方向

The balance between the potential long-term clinical benefits and harms associated with genetic cholesteryl ester transfer protein (CETP) deficiency, mimicking pharmacologic CETP inhibition, is unknown . The profile of cholesteryl esters (CEs) is increasingly used in metabolic disease monitoring due to the roles of CE in regulating the cholesterol level .

属性

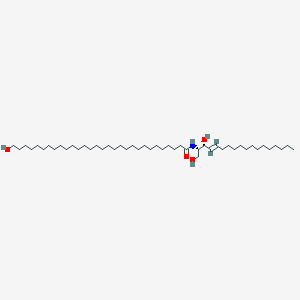

IUPAC Name |

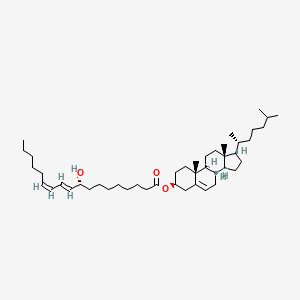

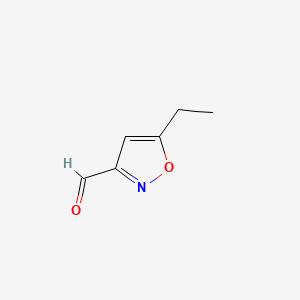

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (9R,10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O3/c1-7-8-9-10-11-13-16-22-37(46)23-17-14-12-15-18-24-43(47)48-38-29-31-44(5)36(33-38)25-26-39-41-28-27-40(35(4)21-19-20-34(2)3)45(41,6)32-30-42(39)44/h11,13,16,22,25,34-35,37-42,46H,7-10,12,14-15,17-21,23-24,26-33H2,1-6H3/b13-11-,22-16+/t35-,37+,38+,39+,40-,41+,42+,44+,45-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALWABJCAEDQEGO-DXCNXAGRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CC=CC(CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C=C\[C@@H](CCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9(R)-HODE cholesteryl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(Methylsulfonyl)phenyl]-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B593888.png)

![2-(Methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B593905.png)